molecular formula C24H19N3O2 B2421708 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide CAS No. 1211822-01-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Cat. No. B2421708
CAS RN: 1211822-01-3
M. Wt: 381.435
InChI Key: MLOCKJSJQKEYJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Yield : 60.21% Melting Point : 170-173°C IR Spectrum Peaks : 1545 (C-O), 1643 (C-C), 2360 (C-N), 2944 (C-H aliphatic), 3316 (C-H aromatic), 3316 (-NH) 1H NMR Peaks : 1.95 (m, 2H, -CH₂), 2.72 (m, 2H, -CH₂), 3.75 (m, 2H, -CH₂), 6.79 (s, 1H, Ar-CH), 7.04-7.36 (m, 4H, Ar-CH), 7.70 (s, 1H, Ar-CH), 8.16-8.36 (m, 6H, Ar-CH), 10.51 (s, 1H, NH-C-O) 13C NMR Peaks : 23.50, 26.50, 44.48, 117.66, 120.15, 123.52, 125.06, 128.02, 128.16 (2C), 129.09 (3C), 129.89 (2C), 131.57 (2C), 134.96, 136.54, 140.50, 149.06, 163.56, 169.13 MS (EI) : m/z calculated for C₂₃H₁₉N₃O₄ 402 (M + 1), found 402 (M + 1) HPLC Purity : 95.87%

Scientific Research Applications

Microbiological Transformations

  • Research on microbiological transformations has included derivatives of tetrahydroquinolines like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide. These studies have characterized products from microbial transformations involving fungi such as Aspergillus niger and Cunninghamella elegans, highlighting the stereochemistry of these derivatives (Crabb, Canfield, & Bowen, 1994).

Synthesis and SAR Studies

  • Tetrahydroquinoline derivatives have been synthesized and analyzed for their role in gene expression control in ecdysone responsive systems. This includes the study of various substituents on the tetrahydroquinoline ring, providing insights into their potential applications in gene regulation (Smith et al., 2003).

Anticancer Applications

  • Certain tetrahydroisoquinoline derivatives, related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide, have been synthesized and evaluated as potential anticancer agents. The compounds demonstrated cytotoxicity in various cancer cell lines, indicating their potential utility in cancer treatment (Redda, Gangapuram, & Ardley, 2010).

Antifungal Properties

  • Tetrahydroquinoline derivatives have also been explored for their antifungal properties. Studies have shown that certain derivatives exhibit significant activity against various fungi, highlighting their potential as antifungal agents (Bohórquez, Kouznetsov, & Zacchino, 2015).

Neuroinflammation Research

  • Novel tetrahydroquinoline derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators in microglial cells. This research is relevant to understanding neuroinflammation and its role in neurodegenerative diseases (Bui et al., 2020).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c25-16-17-8-10-18(11-9-17)23(28)26-21-12-13-22-20(15-21)7-4-14-27(22)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCKJSJQKEYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

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